![molecular formula C21H19N3O2 B5794280 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of the dimethoxyphenyl and phenyl groups in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
Biological Activities
Research has demonstrated that 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits several noteworthy biological activities:
Antimicrobial Activity
Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine show significant antimicrobial properties. For example:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 12 µg/mL
- Pseudomonas aeruginosa : MIC = 15 µg/mL
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12 µg/mL |
This compound | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit tumor growth in various cancer models by inducing apoptosis and suppressing cell migration. Molecular docking studies suggest that it can effectively bind to targets involved in cancer progression.
Case Studies
Several case studies have reported on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The IC50 values for dual EGFR/VGFR2 inhibition were found to be as low as 0.3 µM.
- Antimicrobial Efficacy : Another study reported that various derivatives exhibited substantial antibacterial activity against multidrug-resistant strains using standard methods like agar well-diffusion and broth microdilution.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division in bacteria. In cancer cells, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 7-Phenylpyrazolo[1,5-a]pyrimidine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
7-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both dimethoxyphenyl and phenyl groups, which enhance its biological activity and chemical stability. Compared to other similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer activities .
Biological Activity
7-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of dimethoxyphenyl and phenyl groups, contribute to its enhanced biological activity and chemical stability compared to other derivatives in the same class.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H19N3O2 |
Molecular Weight | 347.39 g/mol |
InChI Key | InChI=1S/C21H19N3O2/c1-14-20(15-7-5-4-6-8-15)21-22-12-11-17(24(21)23-14)16-9-10-18(25-2)19(13-16)26-3/h4-13H,1-3H3 |
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicate significant efficacy against Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Micrococcus luteus | Moderate |
Candida spp. | Moderate |
The compound demonstrated a broad spectrum of activity against both bacterial and fungal strains, with specific interactions observed at the binding sites of key enzymes involved in microbial resistance mechanisms.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast cancer) | 0.01 |
NCI-H460 (Lung cancer) | 0.03 |
SF-268 (Brain cancer) | 31.5 |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including inhibition of cell cycle progression and modulation of apoptotic pathways.
The mechanisms underlying the biological activities of this compound have been investigated using molecular docking studies and enzyme inhibition assays. The compound's interaction with DNA gyrase and MurD has been particularly noted:
-
Binding Interactions :
- The compound forms hydrogen bonds with critical residues such as SER1084 and ASP437 in DNA gyrase.
- Additionally, π–π stacking interactions between the phenyl groups and nucleotide bases stabilize the binding.
-
Enzyme Inhibition :
- Inhibitory constants for DNA gyrase were comparable to those of established antibiotics like ciprofloxacin, indicating a strong potential for therapeutic applications.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
-
Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of various pyrazolo[1,5-a]pyrimidine derivatives against clinical strains of bacteria and fungi. The results indicated that compounds similar to this compound showed promising results in inhibiting growth and biofilm formation.
-
Anticancer Research :
- In a comparative study on different pyrazole derivatives against various cancer cell lines, this compound exhibited superior cytotoxicity compared to others tested within the same structural family.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-20(15-7-5-4-6-8-15)21-22-12-11-17(24(21)23-14)16-9-10-18(25-2)19(13-16)26-3/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZJBJOQRVCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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